molecular formula C24H27ClN2O4S B12486934 4-[2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide

4-[2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide

Cat. No.: B12486934
M. Wt: 475.0 g/mol
InChI Key: NGAKLUZJCLSSQF-UHFFFAOYSA-N
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Description

4-{2-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]ETHYL}BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C22H23ClN2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]ETHYL}BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]ETHYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{2-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]ETHYL}BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]ETHYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-{2-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]ETHYL}BENZENESULFONAMIDE include:

Uniqueness

What sets 4-{2-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]ETHYL}BENZENESULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27ClN2O4S

Molecular Weight

475.0 g/mol

IUPAC Name

4-[2-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C24H27ClN2O4S/c1-2-30-24-15-19(9-12-23(24)31-17-20-5-3-4-6-22(20)25)16-27-14-13-18-7-10-21(11-8-18)32(26,28)29/h3-12,15,27H,2,13-14,16-17H2,1H3,(H2,26,28,29)

InChI Key

NGAKLUZJCLSSQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3Cl

Origin of Product

United States

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